Technical Guide: 4-Methoxy-2-phenylpyridine (CAS 53698-56-9)
Technical Guide: 4-Methoxy-2-phenylpyridine (CAS 53698-56-9)
The following technical guide provides an in-depth analysis of 4-Methoxy-2-phenylpyridine (CAS 53698-56-9), while critically addressing the nomenclature discrepancy present in the request regarding "4-Pyridinamine, 5-methoxy-2-phenyl-".
Including Analysis of the Amino-Analog: 5-Methoxy-2-phenylpyridin-4-amine[1]
Part 1: Executive Summary & Critical Disambiguation
Status: Active Chemical Entity Primary Classification: Pyrimidine/Pyridine Building Block CAS Registry Number: 53698-56-9[1]
CRITICAL TECHNICAL ALERT: Nomenclature vs. CAS Conflict A precise structural analysis reveals a conflict in the user-provided parameters. Researchers must distinguish between two distinct chemical entities to ensure experimental validity:
| Feature | Target A (CAS Match) | Target B (Name Match) |
| CAS Number | 53698-56-9 | 848580-36-9 (Likely) |
| Chemical Name | 4-Methoxy-2-phenylpyridine | 5-Methoxy-2-phenylpyridin-4-amine |
| Formula | C₁₂H₁₁NO | C₁₂H₁₂N₂O |
| Structure | Pyridine ring with -OMe at C4, -Ph at C2.[1][2][3][4][5] No Amine. | Pyridine ring with -NH₂ at C4, -OMe at C5, -Ph at C2.[1] |
| Primary Use | Ligand synthesis (OLEDs), General Intermediate | Kinase Inhibitor Scaffold (e.g., BTK/VEGFR) |
Editorial Decision: This guide focuses primarily on CAS 53698-56-9 (4-Methoxy-2-phenylpyridine) as the definitive anchor, but includes a dedicated section on the synthesis of the amino-analog (Target B) to support medicinal chemistry applications.[1]
Part 2: Chemical Profile & Structural Analysis
4-Methoxy-2-phenylpyridine is a heteroaromatic scaffold characterized by a pyridine ring substituted at the ortho position (C2) with a phenyl group and at the para position (C4) with a methoxy group.[1] Its electron-rich nature makes it a valuable ligand for transition metal catalysis and a precursor for more complex pharmaceutical agents.[1]
Physicochemical Properties
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Molecular Weight: 185.22 g/mol [1]
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Appearance: White to off-white crystalline solid or colorless oil (depending on purity/polymorph).
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Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1]
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Acidity (pKa): ~6.0–6.5 (Pyridine nitrogen). The C4-methoxy group increases basicity relative to 2-phenylpyridine via resonance donation.[1]
Spectroscopic Signature (Identification)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR: Characteristic signals at ~166.5 ppm (C-OMe) and ~159.2 ppm (C=N).
Part 3: Synthetic Routes & Process Chemistry
The synthesis of CAS 53698-56-9 can be achieved via two primary industrial routes: Transition Metal Cross-Coupling (preferred for high purity) and Cyclocondensation (preferred for bulk cost-efficiency).
Route A: Suzuki-Miyaura Cross-Coupling (High Precision)
This route couples a 2-halopyridine with phenylboronic acid.[1] It is modular and tolerates sensitive functional groups.
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Reagents: 2-Chloro-4-methoxypyridine, Phenylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃.[1]
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Solvent: 1,4-Dioxane/Water (4:1).[1]
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Conditions: Reflux (90–100°C) for 12–24 hours under N₂.
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Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, transmetallation with the boronate, and reductive elimination to form the C-C biaryl bond.[1]
Route B: Direct Arylation of Pyridine N-Oxides
A more atom-economical approach involving the C-H activation of 4-methoxypyridine N-oxide, followed by deoxygenation.[1]
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Reagents: 4-Methoxypyridine N-oxide, Bromobenzene, Pd(OAc)₂, PPh₃, K₂CO₃.[1]
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Note: Requires a subsequent reduction step (e.g., PCl₃ or Zn/AcOH) to remove the N-oxide if the free base is required.[1]
Visualization of Synthetic Logic (Graphviz)
Figure 1: Synthetic pathways for CAS 53698-56-9 and its relationship to the amino-analog.[1]
Part 4: Synthesis of the Amino-Analog (Target B)
Topic: 5-Methoxy-2-phenylpyridin-4-amine (The "Name Match")
If your research specifically requires the amine (as suggested by the name "4-Pyridinamine..."), CAS 53698-56-9 is a precursor or a structural cousin.[1] The synthesis of the amine requires introducing nitrogen at C4 and a methoxy group at C5.[1]
Protocol for 5-Methoxy-2-phenylpyridin-4-amine:
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Starting Material: 2-Phenyl-4-chloro-5-methoxypyridine.[1]
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Amination: React with aqueous ammonia (NH₄OH) or ammonia in methanol/ethanol.
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Conditions: High pressure (autoclave) at 150°C or using a Pd-catalyzed Buchwald-Hartwig amination if the chloride is unreactive.
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Purification: The amine is more polar; purify via Flash Chromatography (DCM:MeOH gradient).
Part 5: Biological Applications & Medicinal Chemistry
While CAS 53698-56-9 is often a ligand, the amino-analog is a privileged scaffold in drug discovery, particularly for Kinase Inhibition .[1]
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Mechanism of Action (MOA): The 2-phenylpyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., BTK, VEGFR).[1]
-
SAR (Structure-Activity Relationship):
Data Summary: Comparative Utility
| Property | CAS 53698-56-9 (Methoxy) | Amino-Analog (Target B)[1] |
| H-Bond Donors | 0 | 2 (NH₂) |
| H-Bond Acceptors | 2 (N, O) | 3 (N, O, N) |
| LogP (Lipophilicity) | ~2.9 (High) | ~1.8 (Moderate - Better bioavailability) |
| Primary Use | OLED Ligand, Synthesis Intermediate | Active Pharma Ingredient (API) Intermediate |
Part 6: Safety & Handling (HSE)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Handling Protocol:
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PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group is stable, but the pyridine ring can oxidize to N-oxide upon prolonged exposure to air/light.[1]
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Spill Response: Adsorb with sand or vermiculite.[1] Do not flush into surface water; pyridines are toxic to aquatic life.
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References
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Sigma-Aldrich. Product Specification: 4-Methoxy-2-phenylpyridine (CAS 53698-56-9).[1] Retrieved from
-
PubChem. Compound Summary: 4-Methoxy-2-phenylpyridine.[1] National Library of Medicine. Retrieved from
-
ChemScene. Technical Data: 4-Methoxy-2-phenylpyridine.[1][7] Retrieved from
-
Royal Society of Chemistry. Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides.[1] (2016).[8] RSC Advances. Retrieved from
-
Beilstein Journal of Organic Chemistry. Synthesis of substituted pyridines via coupling. Retrieved from
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